[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
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Overview
Description
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: is a chemical compound that features a methoxyphenyl group attached to a pyrrolidinone ring, which is further linked to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding alcohol.
Scientific Research Applications
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: is unique due to its combination of a methoxyphenyl group and a pyrrolidinone ring with a methanesulfonate group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-12-5-3-11(4-6-12)14-8-10(7-13(14)15)9-19-20(2,16)17/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJAOUJIUVPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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